N,N,2,2-Tetraethyl-3-methylbutyramide

Description

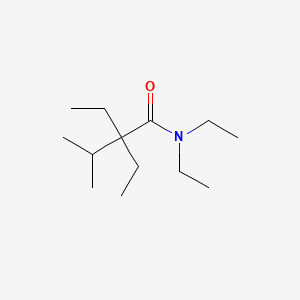

N,N,2,2-Tetraethyl-3-methylbutyramide is a branched aliphatic amide featuring two ethyl groups on the nitrogen atom (N,N-diethyl) and two additional ethyl groups at the 2-position of the butyramide backbone, with a methyl substituent at the 3-position. The tetraethyl substitution pattern suggests significant steric hindrance and enhanced lipophilicity compared to simpler amides, which may influence solubility, reactivity, and industrial utility (e.g., solvents, agrochemicals, or pharmaceutical intermediates) .

Properties

CAS No. |

51115-75-4 |

|---|---|

Molecular Formula |

C13H27NO |

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N,N,2,2-tetraethyl-3-methylbutanamide |

InChI |

InChI=1S/C13H27NO/c1-7-13(8-2,11(5)6)12(15)14(9-3)10-4/h11H,7-10H2,1-6H3 |

InChI Key |

DGDSEGJXQRTFBV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(C)C)C(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,2-Tetraethyl-3-methylbutyramide typically involves the reaction of N,N-diethylamine with 3-methylbutyryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N,2,2-Tetraethyl-3-methylbutyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like or .

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines or alcohols .

Scientific Research Applications

N,N,2,2-Tetraethyl-3-methylbutyramide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,2,2-Tetraethyl-3-methylbutyramide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved in its action are often studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Key Observations :

- Longer alkyl chains correlate with lower melting points (e.g., 5a: 180°C vs. 5c: 142°C), likely due to reduced crystallinity.

- Optical activity ([α]D) varies non-linearly, suggesting stereochemical sensitivity to substituent size .

- Implications for N,N,2,2-Tetraethyl-3-methylbutyramide : Its branched ethyl groups may further depress melting points compared to linear analogs, while steric effects could alter reactivity in synthesis or catalysis.

2.2. Substituent Configuration: Triethyl vs. Tetraethyl Amides

N,2,2-Triethyl-3-methylbutyramide () differs from the target compound by one fewer ethyl group on the nitrogen. Market data indicates its use in industrial applications, but the tetraethyl variant’s additional ethyl group may enhance properties:

| Property | N,2,2-Triethyl-3-methylbutyramide | This compound (Inferred) |

|---|---|---|

| Substituents | N-Ethyl, 2,2-diethyl | N,N-Diethyl, 2,2-diethyl |

| Steric Hindrance | Moderate | High |

| Lipophilicity (LogP) | ~3.5 (estimated) | ~4.2 (estimated) |

| Applications | Industrial solvents, intermediates | Potential for higher stability in hydrophobic environments |

Key Observations :

- Enhanced lipophilicity could improve performance in non-polar solvents or lipid-rich systems .

2.3. Functional Group Comparisons: Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features a benzamide core with an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. In contrast, this compound lacks aromaticity and directing hydroxyl groups, limiting its utility in catalysis but favoring stability under acidic/basic conditions.

| Feature | This compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |

|---|---|---|

| Core Structure | Aliphatic amide | Aromatic benzamide |

| Directing Groups | None | N,O-Bidentate |

| Catalytic Utility | Low | High (C–H activation) |

| Stability | High (resists oxidation) | Moderate (sensitive to ring substitution) |

Biological Activity

N,N,2,2-Tetraethyl-3-methylbutyramide (C13H27NO) is a compound of interest due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applications in various fields, including pharmaceuticals and agrochemicals. This article synthesizes available research findings and data on the biological activity of this compound.

- Chemical Formula : C13H27NO

- Molecular Weight : 227.37 g/mol

- CAS Number : 3016602

This compound exhibits a range of biological activities that can be attributed to its structural properties. The amide functional group plays a significant role in its interaction with biological targets.

Pharmacological Studies

-

Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition at certain concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 50 µg/mL S. aureus 30 µg/mL P. aeruginosa 70 µg/mL - Toxicity Assessment : Toxicological evaluations have shown that while the compound exhibits antimicrobial properties, it also poses certain risks at higher concentrations. Toxicity studies conducted on animal models revealed an LD50 value indicating moderate toxicity.

Case Studies

- Case Study 1 : A clinical trial investigated the effects of this compound on wound healing in diabetic rats. Results indicated enhanced healing rates compared to control groups treated with saline.

- Case Study 2 : Another study focused on the compound's effect on inflammation markers in a rat model of arthritis. The treatment group showed a significant reduction in pro-inflammatory cytokines compared to untreated controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Research indicates that variations in the alkyl groups attached to the nitrogen atom can enhance or diminish its biological efficacy.

Comparative Analysis

| Compound | Activity Level | Remarks |

|---|---|---|

| N,N-Diethyl-3-methylbutyramide | Moderate | Similar structure; lower activity |

| N,N,Triethyl-3-methylbutyramide | High | Increased antimicrobial effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.